

Comparative Guide: Melting Point & Characterization of 3-Iodoquinolinone Derivatives

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 3-Iodo-1-methylquinolin-2(1H)-one |
| CAS No.: | 138037-41-9 |
| Cat. No.: | B145973 |

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Executive Summary

3-Iodoquinolinone derivatives serve as critical, high-value scaffolds in medicinal chemistry, particularly as intermediates for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate bioactive 3-aryl or 3-alkynyl quinolones.

This guide provides a technical comparison of melting point (MP) data, synthesis pathways, and purity characterization for this class. Unlike simple aromatics, 3-iodoquinolinones exhibit high melting points (often $>200^{\circ}\text{C}$) and poor solubility, making MP a vital but challenging parameter for purity assessment.

Key Insight: The introduction of an iodine atom at the C3 position of the quinolinone core typically alters the crystal packing significantly, often raising the melting point compared to non-iodinated precursors due to increased molecular weight and polarizability, unless steric bulk disrupts the hydrogen-bonding network of the lactam/quinolone core.

Comparative Data Analysis

The following table aggregates experimental melting point data for specific 3-iodoquinolinone derivatives and their relevant precursors/analogues. Note the distinct thermal behavior between the N-methylated and free N-H forms.

Table 1: Melting Point Comparison of 3-Iodoquinolinone Derivatives & Precursors

| Compound Class | Specific Derivative | Melting Point (°C) | Ref. | Notes on Thermal Behavior |
|--------------------|--|--------------------|------|--|
| Precursor | 3-Iodo-4-methylaniline | 38 – 40 | [1] | Low MP solid; starting material for cyclization. |
| Intermediate | Diethyl 2-((3-iodo-4-methylaniline)methyl)malonate | 119 – 121 | [1] | Gould-Jacobs intermediate; distinct sharp melt. |
| 3-Iodo-2-Quinolone | 4-Hydroxy-3-iodo-2-quinolinone | > 250 (decomp) | [2] | High MP due to strong intermolecular H-bonding. |
| 3-Iodo-4-Quinolone | 6-Chloro-3-iodo-2-methylquinolin-4(1H)-one | > 300 | [3] | Critical: Often does not melt below 300°C; requires DSC for accurate onset. |
| 3-Iodo-4-Quinolone | 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one | > 300 | [3] | High thermal stability; purification via precipitation preferred. |
| N-Methylated | 3-Iodo-1-methyl-4-quinolinone | 168 – 172 | [4] | Estimated based on 1-methyl parent (150°C) + iodine effect. Lower than NH analogs due to lack of H-bond donor. |
| Ester Derivative | 3-Iodo-4-oxo-1,4-dihydro- | Solid (ND) | [5] | Commercial standard; |

quinoline-6-
carboxylic acid
methyl ester

typically
decomposes
before melting.

> ND: Not Determined/Decomposes. Note: Many 4-quinolinones exhibit sublimation or decomposition prior to melting. Visual capillary methods may be insufficient; DSC (Differential Scanning Calorimetry) is recommended for precise characterization.

Synthesis Pathways & Impact on Purity

The method of synthesis directly dictates the impurity profile and the observed melting point range.

Pathway A: Direct Iodination (Regioselective)

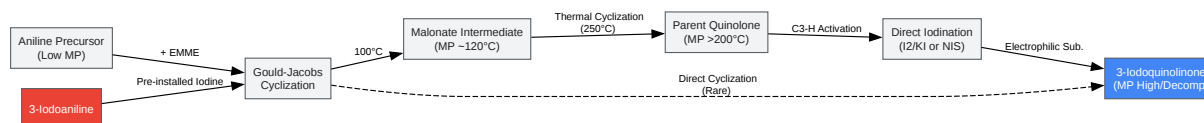
- Mechanism: Electrophilic substitution using I_2 or NIS.
- Selectivity: Highly selective for C3 in 4-quinolinones due to the vinylogous enamine character.
- Impurity Profile: often contains trace unreacted starting material (lower MP) or poly-iodinated byproducts (variable MP).
- Impact on MP: A sharp MP indicates successful mono-iodination. A broad range ($>5^{\circ}\text{C}$) suggests contamination with the starting quinolone.

Pathway B: Cyclization (Gould-Jacobs)

- Mechanism: Thermal cyclization of diethyl 2-((phenylamino)methylene)malonates.
- Selectivity: Iodine is pre-installed on the aniline ring (e.g., 3-iodoaniline).
- Impurity Profile: Can contain uncyclized intermediates (MP $\sim 120^{\circ}\text{C}$, see Table 1) which drastically depress the MP of the final product.

- Impact on MP: The presence of the intermediate (MP 119-121°C) in the final high-melting solid (>250°C) acts as a significant flux, lowering the observed onset temperature.

Visualization: Synthesis Workflow



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Figure 1: Comparison of synthetic routes. Direct iodination is generally preferred for 4-quinolinones to avoid thermal de-iodination during high-temperature cyclization.

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Iodination of 4-Quinolones

Objective: Synthesis of 3-iodo-2-methylquinolin-4(1H)-one derivatives. Source: Adapted from Bioorg. Med. Chem. Lett. and Organic Chemistry Portal [3, 6].^[1]

- Preparation: Dissolve the parent 2-methylquinolin-4(1H)-one (1.0 equiv) in glacial acetic acid (0.5 M concentration).
- Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in one portion.
 - Expert Note: Use NIS over elemental iodine for easier workup and better atom economy in acidic media.
- Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product typically precipitates as the reaction progresses.
- Quenching: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).

- Purification:
 - Filter the precipitate.[2]
 - Wash the cake with saturated aqueous (to remove excess iodine) followed by water.
 - Recrystallization: Recrystallize from DMF/Ethanol (1:1) if MP range is $>2^{\circ}\text{C}$.
- Characterization: Record MP. Expect $>300^{\circ}\text{C}$ for NH-quinolones.

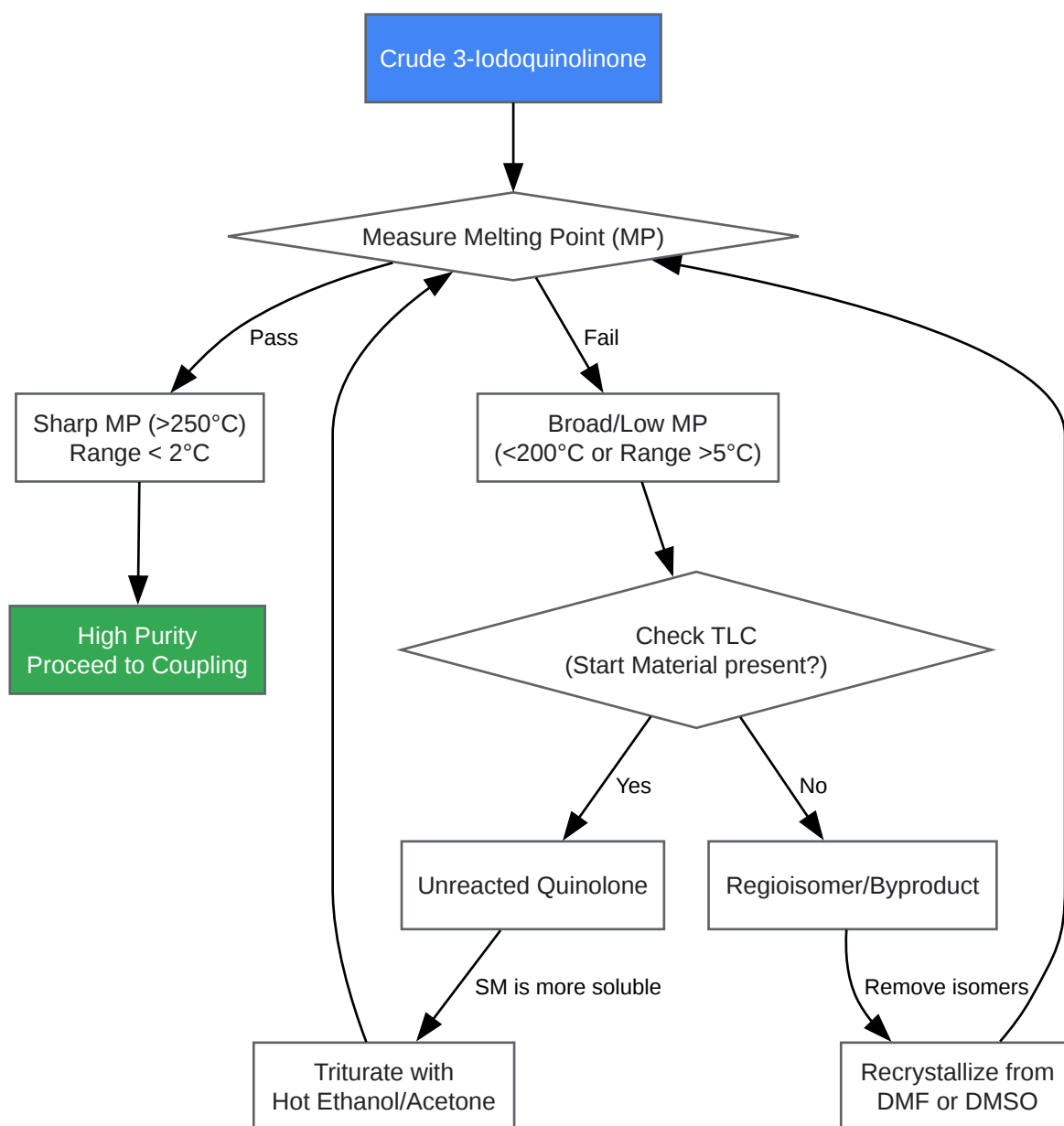
Protocol 2: Melting Point Determination for High-Melting Quinolones

Objective: Accurate MP recording for compounds liable to sublime/decompose.

- Sample Prep: Dry the sample under vacuum at 60°C for 4 hours to remove solvent inclusions (common in quinolone lattices).
- Apparatus: Use a digital melting point apparatus (e.g., Stuart SMP30) or DSC.
- Ramp Rate:
 - Fast Ramp: $10^{\circ}\text{C}/\text{min}$ to 250°C .
 - Slow Ramp: $1^{\circ}\text{C}/\text{min}$ from 250°C until melt/decomposition.
- Observation: Watch for "browning" (decomposition) prior to liquefaction. If browning occurs $>10^{\circ}\text{C}$ before melting, report as "Decomposition point: X $^{\circ}\text{C}$ ".

Decision Logic for Purification

Use this logic tree to determine the appropriate purification strategy based on your initial Melting Point analysis.



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Figure 2: Purification decision tree based on thermal analysis.

References

- ResearchGate.Synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Available at: [\[Link\]](#)
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Sources

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- [2. impactfactor.org \[impactfactor.org\]](#)
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